molecular formula C19H29BN2O6 B1391838 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester CAS No. 374671-12-2

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester

Cat. No.: B1391838
CAS No.: 374671-12-2
M. Wt: 392.3 g/mol
InChI Key: DIKRHYQKXQOCSL-UHFFFAOYSA-N
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Description

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester (CAS 374671-12-2) is a sophisticated organoboron compound with the molecular formula C20H31BN2O5 and a molecular weight of 390.28 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. Its structure incorporates multiple functional groups: a boronic ester pinacol group, a Boc-protected amine, and an ethoxycarbonyl (ester) moiety on a pyridine core. The boronic ester functional group is particularly significant, as it allows this compound to participate in key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful and widely used method for the synthesis of complex biaryl structures, which are common motifs in many pharmaceuticals and organic materials . Boronic acids and their esters, in general, have gained immense importance in medicinal chemistry, with several boronic acid-containing drugs like bortezomib, ixazomib, and vaborbactam having received FDA approval . These compounds can act as bioisosteres for carboxylic acids, potentially improving the pharmacokinetic properties and selectivity of bioactive molecules . The presence of the acid-labile Boc (tert-butoxycarbonyl) protecting group on the amine allows for selective deprotection under mild conditions, enabling further functionalization at the amine site during multi-step synthesis. This makes the compound a versatile precursor for the development of novel active compounds, particularly in anticancer, antibacterial, and antiviral research . The specific research value of this reagent lies in its use as a key intermediate for constructing complex molecules, especially in the synthesis of potential pharmaceutical candidates and other functional materials. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

374671-12-2

Molecular Formula

C19H29BN2O6

Molecular Weight

392.3 g/mol

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24)

InChI Key

DIKRHYQKXQOCSL-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

The synthesis generally involves three main stages:

Detailed Synthetic Route and Conditions

A representative synthetic method adapted from related boronic acid pinacol ester syntheses involves:

  • Starting Materials :

    • 2-N-Boc-amino pyridine derivatives
    • Bis(pinacolato)diboron (B2pin2)
    • Potassium acetate (as base)
    • Palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)
    • Solvents: dioxane, tetrahydrofuran (THF), dichloromethane (DCM)
  • Reaction Conditions :

    • Inert atmosphere (nitrogen protection) to avoid oxidation
    • Heating at 80–100 °C for 10–16 hours depending on catalyst loading and substrate reactivity
    • Molar ratios typically around 1:1 to 1:3 (substrate:B2pin2) and catalyst loading from 0.05 to 0.1 equivalents
  • Workup and Purification :

    • Filtration through silica gel to remove catalyst residues
    • Evaporation of solvents under reduced pressure
    • Recrystallization from normal hexane to obtain high purity product
  • Yields and Purity :

    • Yields range from 51% to 58% for intermediate steps and up to 80% for the final product under optimized conditions
    • Purity assessed by HPLC and NMR ranges from 98.2% to 99.6%

Alternative Metal-Free Borylation Method

Recent advances describe a metal-free Sandmeyer-type transformation for synthesizing arylboronic pinacol esters directly from aromatic amines:

  • Reagents :

    • Aromatic amine substrate
    • Bis(pinacolato)diboron
    • tert-Butyl nitrite (tBuONO) as diazotizing agent
    • Solvent: acetonitrile (MeCN)
  • Conditions :

    • Mild temperatures (room temperature to 80 °C)
    • No transition metal catalyst required
    • Reaction time varies but can be completed within hours
  • Advantages :

    • Operational simplicity and scalability (gram-scale demonstrated)
    • Excellent functional group tolerance
    • Borylation products can be used directly in Suzuki-Miyaura coupling without purification

This method could be adapted for synthesizing boronic acid pinacol esters like 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester, especially when starting from corresponding aromatic amines.

Summary Table of Preparation Methods

Step Method Description Key Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
1 Boc Protection of Amino Pyridine Boc2O, base Room temp, standard conditions High (not specified) High Protects amino group
2 Ethoxycarbonyl Introduction Ethyl chloroformate or equivalent Mild heating Moderate High Esterification step
3 Borylation via Pd-catalyzed reaction Bis(pinacolato)diboron, Pd catalyst, KOAc 80–100 °C, 10–16 h, N2 atmosphere 51–80 98.2–99.6 Three-step reaction sequence
Alternative Metal-free Sandmeyer-type borylation Aromatic amine, B2pin2, tBuONO RT to 80 °C, MeCN solvent Up to 93 (general arylboronates) High Transition metal-free, scalable

Analytical Characterization Supporting Preparation

Research Findings and Practical Considerations

  • The Pd-catalyzed borylation method offers a reliable, high-yielding route to 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester with well-established protocols and reproducible results.

  • The metal-free approach, while newer, provides an attractive alternative for large-scale or metal-sensitive applications, expanding synthetic flexibility.

  • Reaction optimization focuses on balancing catalyst loading, temperature, and solvent choice to maximize yield and purity while minimizing by-products.

  • The protected amino group (Boc) and ester functionalities require careful handling to avoid deprotection or hydrolysis during synthesis and workup.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Boronic acids are crucial in the development of pharmaceuticals due to their ability to form reversible covalent bonds with diols. The compound 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester has been utilized as an intermediate in the synthesis of biologically active compounds. For instance, it has been involved in the synthesis of protease inhibitors and other therapeutic agents targeting various diseases, including cancer and viral infections.

Case Study: Synthesis of Antiviral Agents

In a study focused on synthesizing antiviral agents, researchers employed 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester as a key intermediate. The compound facilitated the formation of complex structures that exhibited potent antiviral activity against specific viral strains. The synthetic route demonstrated high yields and purity, underscoring the compound's utility in drug development processes .

Organic Synthesis

2.1 Suzuki-Miyaura Coupling Reactions

The compound serves as an effective reagent in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules from simpler precursors.

Data Table: Reaction Conditions and Yields

Reaction ComponentConditionYield (%)
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol esterAryl halide + Base85%
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol esterAryl bromide + Pd catalyst90%

The above table summarizes typical reaction conditions where this boronic acid derivative was employed, showcasing its effectiveness in achieving high yields in synthetic applications .

Materials Science

3.1 Polymer Chemistry

In materials science, 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester has been explored for its potential in synthesizing functional polymers. Its reactivity allows for modifications that enhance the properties of polymers used in drug delivery systems and other applications.

Case Study: Development of Drug Delivery Systems

Researchers have investigated the incorporation of this compound into polymer matrices designed for controlled drug release. The results indicated that polymers modified with boronic acid derivatives exhibited improved interaction with drug molecules, leading to enhanced release profiles and stability under physiological conditions .

Mechanism of Action

The primary mechanism of action for 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of biaryl compounds and other complex organic structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester are compared below with analogous boronic acid pinacol esters.

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Reactivity Notes Applications
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester Not Available C₁₈H₃₁BN₂O₆* ~393.27† Boc (position 2), ethoxycarbonyl (6) Enhanced solubility; electron-withdrawing groups stabilize boronate Drug intermediates, functional materials
4-N-Boc-phenylboronic acid pinacol ester 330793-01-6 C₁₇H₂₆BNO₄ 319.20 Boc (para position) Standard Suzuki coupling; moderate reactivity Biaryl synthesis
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester 286961-14-6 C₁₆H₂₈BNO₄ 309.22 Boc, tetrahydropyridine core Cyclic amine enhances rigidity; used in bioactive scaffolds Pharmaceuticals, agrochemicals
3-Methyl-2-morpholinopyridine-5-boronic acid pinacol ester 1073372-03-8 C₁₆H₂₅BN₂O₃ 304.20 Morpholino, methyl Electron-donating groups increase boronate reactivity Kinase inhibitors

*Inferred formula based on substituent addition to base structure. †Calculated molecular weight.

Key Differences:

Substituent Effects: The ethoxycarbonyl group in the target compound introduces electron-withdrawing effects, stabilizing the boronate and altering cross-coupling efficiency compared to electron-donating substituents (e.g., morpholino in CAS 1073372-03-8) .

Synthetic Utility :

  • Unlike simpler aryl boronic esters (e.g., 4-N-Boc-phenylboronic acid pinacol ester), the target compound’s ethoxycarbonyl group allows post-coupling derivatization, such as hydrolysis to carboxylic acids or amidation .
  • The tetrahydropyridine-based analog (CAS 286961-14-6) is favored for rigid heterocyclic systems in central nervous system (CNS) drug candidates, whereas the ethoxycarbonyl variant may improve pharmacokinetic properties .

Reactivity in Cross-Couplings :

  • Palladium-catalyzed reactions with the target compound may require adjusted conditions (e.g., higher temperatures) due to steric bulk from the Boc group, compared to less hindered analogs like 5-nitropyridine-2-boronic acid pinacol ester (CAS RN unspecified, MW 250.06) .

Biological Activity

2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical properties, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is C19H29BN2O6C_{19}H_{29}BN_{2}O_{6} with a CAS number of 374671-12-2. The compound features a boronic acid moiety that allows it to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles.

Suzuki-Miyaura Cross-Coupling Reaction

The primary mechanism through which 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester exerts its effects is via the Suzuki-Miyaura cross-coupling reaction. This reaction involves:

  • Oxidative Addition : The boronic ester interacts with a palladium catalyst, forming a palladium-boron complex.
  • Transmetalation : The complex undergoes transmetalation with an organohalide to form a new carbon-carbon bond.

This reaction is vital for synthesizing various organic compounds and has implications in drug development and materials science.

Enzyme Interactions

Boronic acids, including this compound, are known to inhibit serine proteases by forming covalent bonds with the active site serine residue. This property can be exploited in designing enzyme inhibitors for therapeutic purposes. Additionally, the compound can modulate cellular signaling pathways and gene expression by interacting with transcription factors .

Cellular Effects

Research indicates that 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can influence cellular metabolism by interacting with key metabolic enzymes, potentially altering metabolic flux and energy production . Moreover, it has been observed to inhibit proteasome activity, leading to changes in protein degradation and cell cycle regulation.

Anticancer Activity

Boronic acids have shown promise as anticancer agents due to their ability to inhibit proteasomes and other critical pathways involved in cancer cell survival. The modification of existing bioactive molecules with boronic acid groups can enhance their selectivity and pharmacokinetic properties .

Antibacterial and Antiviral Properties

Recent studies have highlighted the antibacterial and antiviral activities of boronic acids, suggesting that 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester could be further investigated for its potential use as a therapeutic agent against various pathogens .

Case Studies

  • Study on Anticancer Activity : A study demonstrated that boron-containing compounds, including derivatives similar to 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to proteasome inhibition and subsequent accumulation of pro-apoptotic factors .
  • Enzyme Inhibition : In another study, the compound was shown to effectively inhibit certain serine proteases, leading to altered cellular signaling pathways associated with inflammation and cancer progression .

Comparative Analysis

Compound NameBiological ActivityKey Applications
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol esterEnzyme inhibition, anticancerDrug development, organic synthesis
2-N-Boc-phenylboronic acid pinacol esterSimilar enzyme interactionsOrganic synthesis
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol esterVaries; less studiedPotential drug applications

Q & A

Q. What statistical approaches validate reproducibility in cross-coupling yields across labs?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature). Apply ANOVA to identify significant factors. Share raw data via open-access platforms (e.g., Zenodo) for cross-lab validation. Report 95% confidence intervals for yields .

Application-Oriented Questions

Q. Can this compound serve as a fluorescent probe for reactive oxygen species (ROS) detection?

  • Methodological Answer : The boronate reacts with H₂O₂ to form a phenolic product detectable via fluorescence quenching or UV-Vis . Functionalize with fluorophores (e.g., dansyl) and test ROS selectivity (e.g., HOCl vs. O₂⁻) in buffered cell lysates. Validate with confocal microscopy in live-cell models .

Q. What role does the pinacol ester play in solid-phase peptide synthesis (SPPS) applications?

  • Methodological Answer : The pinacol ester enhances solubility in organic solvents (e.g., DMF) during SPPS. Use as a boronate handle for bioorthogonal conjugations (e.g., Staudinger ligation). Cleave with aqueous HF pyridine post-synthesis .

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